molecular formula C10H10N2O B15053196 5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one

5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one

Katalognummer: B15053196
Molekulargewicht: 174.20 g/mol
InChI-Schlüssel: IKLWUYOJBNIUHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an isoindolinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isoindolinone derivative with a cyclopropane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated control of reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions include various substituted isoindolinone derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7’-Aminospiro[cyclopropane-1,3’-indoline]
  • 5’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one

Uniqueness

5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields .

Eigenschaften

Molekularformel

C10H10N2O

Molekulargewicht

174.20 g/mol

IUPAC-Name

6-aminospiro[2H-isoindole-3,1'-cyclopropane]-1-one

InChI

InChI=1S/C10H10N2O/c11-6-1-2-8-7(5-6)9(13)12-10(8)3-4-10/h1-2,5H,3-4,11H2,(H,12,13)

InChI-Schlüssel

IKLWUYOJBNIUHT-UHFFFAOYSA-N

Kanonische SMILES

C1CC12C3=C(C=C(C=C3)N)C(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.